Pyrido[4,3-d]pyrimidin-4-amine
Description
Significance of Pyridopyrimidine Scaffolds in Contemporary Drug Discovery
Pyridopyrimidines are a class of bicyclic heterocyclic compounds formed by the fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring. researchgate.net This structural arrangement confers a unique combination of properties that make it a "privileged scaffold" in drug design, a term used to describe molecular frameworks that are able to bind to multiple biological targets. researchgate.netrsc.org The nitrogen atoms within the rings act as hydrogen bond acceptors and donors, facilitating interactions with a wide array of biological macromolecules, including enzymes and receptors. ijpsjournal.comencyclopedia.pub
The versatility of the pyridopyrimidine core allows for extensive chemical modification, enabling the synthesis of diverse libraries of compounds with a broad spectrum of biological activities. ijpsjournal.comtandfonline.com Researchers have successfully developed pyridopyrimidine derivatives with anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties. researchgate.netijpsjournal.com This wide range of therapeutic potential underscores the importance of this scaffold in addressing a multitude of diseases. mdpi.com
There are four possible isomers of pyridopyrimidines, each defined by the arrangement of the nitrogen atoms in the fused rings. researchgate.netencyclopedia.pub These are:
Pyrido[2,3-d]pyrimidine (B1209978)
Pyrido[3,2-d]pyrimidine (B1256433)
Pyrido[3,4-d]pyrimidine (B3350098)
Pyrido[4,3-d]pyrimidine (B1258125)
Each of these isomers presents a unique three-dimensional shape and electronic distribution, influencing its binding affinity and selectivity for different biological targets. encyclopedia.pub For instance, pyrido[2,3-d]pyrimidines have been extensively investigated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for anticancer and antimicrobial drugs. rsc.orgencyclopedia.pub
Overview of Pyrido[4,3-d]pyrimidin-4-amine as a Core Research Target
Within the family of pyridopyrimidines, this compound has emerged as a particularly promising core structure for the development of novel therapeutics. The specific arrangement of its fused rings and the presence of the 4-amine group provide a key pharmacophore for interaction with various biological targets.
Research has shown that derivatives of this compound exhibit significant biological activities. For instance, certain derivatives have been investigated for their potential as anticancer agents. One notable example is Trametinib, a kinase inhibitor that incorporates the pyrido[4,3-d]pyrimidine scaffold and is used in the treatment of specific types of melanoma. encyclopedia.pub
Furthermore, derivatives of this compound have been explored for their activity as calcilytic agents, which are compounds that inhibit calcium-sensing receptors. The design and synthesis of novel Pyrido[4,3-d]pyrimidin-4(3H)-ones have also led to the discovery of compounds with moderate antifungal activity. researchgate.net
The development of new synthetic methodologies has been crucial in advancing research on this compound. For example, a convenient and efficient method for the synthesis of novel 2-alkylamino-3-aryl-8-cyano-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidin-4(3H)-ones has been reported, utilizing tandem aza-Wittig and annulation reactions. researchgate.net Such advancements facilitate the rapid generation of diverse analogs for structure-activity relationship (SAR) studies, which are essential for optimizing the therapeutic properties of lead compounds.
Recent studies have also focused on designing Pyrido[4,3-d]pyrimidine derivatives as inhibitors of specific molecular targets, such as KRAS-G12D, a mutated protein that drives the growth of several types of cancer. mdpi.com This targeted approach highlights the potential of the this compound scaffold in the development of precision medicines.
Structure
3D Structure
Properties
Molecular Formula |
C7H6N4 |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
pyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H6N4/c8-7-5-3-9-2-1-6(5)10-4-11-7/h1-4H,(H2,8,10,11) |
InChI Key |
GTLNHEXHXYAMKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=CN=C2N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Pyrido 4,3 D Pyrimidin 4 Amine
Classical Synthetic Approaches to Pyrido[4,3-d]pyrimidin-4-amine and Analogues
Traditional methods for constructing the pyrido[4,3-d]pyrimidine (B1258125) ring system often rely on the cyclization of appropriately substituted pyridine (B92270) precursors. These foundational strategies have been instrumental in providing access to the core scaffold.
Aminonicotinic Acid Cyclization Pathways for this compound Formation
A primary and well-established route to pyrido[4,3-d]pyrimidin-4-ones involves the use of 4-aminonicotinic acid and its derivatives. rsc.orgrsc.org These precursors undergo condensation reactions with various one-carbon sources to form the pyrimidine (B1678525) ring. For instance, heating 4-aminonicotinic acid with formamide (B127407) leads to the formation of pyrido[4,3-d]pyrimidin-4(3H)-one. thieme-connect.de Subsequent chemical transformations can then be employed to introduce the 4-amino group. The versatility of this approach allows for the introduction of substituents on the pyridine ring, providing a basis for analog synthesis. thieme-connect.denuph.edu.ua
Oxazinone Ring-Opening Strategies Leading to this compound
An alternative classical approach involves the use of pyrido[4,3-d] rsc.orgwisdomlib.orgoxazin-4-one intermediates. rsc.orgrsc.org These oxazinones, derived from 4-aminonicotinic acid, can react with amines in a ring-opening and subsequent recyclization process. rsc.orgrsc.org This method provides a direct route to N-substituted pyrido[4,3-d]pyrimidin-4(3H)-ones. The reaction of the oxazinone with ammonia, for example, would yield the parent pyrido[4,3-d]pyrimidin-4(3H)-one, which can then be converted to the 4-amino derivative. This strategy offers a modular approach to introduce diversity at the N3 position of the pyrimidine ring. mdpi.comresearchgate.net
Condensation and Intramolecular Cyclization Reactions in this compound Synthesis
Condensation reactions followed by intramolecular cyclization are a cornerstone of heterocyclic synthesis, and the preparation of pyrido[4,3-d]pyrimidines is no exception. nuph.edu.uarsc.org These reactions often involve the construction of the pyrimidine ring onto a pre-existing pyridine core. For example, the condensation of a 3-oxopiperidine-4-carboxylate derivative with an amidine can lead to the formation of a tetrahydropyrido[3,4-d]pyrimidine, which can be subsequently aromatized and functionalized. researchgate.netthieme.de One-pot multicomponent reactions, which combine Knoevenagel condensation, Michael addition, and intramolecular cyclization, have also been developed for the efficient synthesis of fused pyridine and pyrimidine derivatives, showcasing the power of this convergent approach. bohrium.comrsc.org
Modern Catalytic and Efficient Synthesis Techniques for this compound Scaffolds
Contemporary synthetic chemistry has focused on developing more efficient and versatile methods for the synthesis and derivatization of heterocyclic compounds. For the this compound scaffold, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution strategies have become indispensable tools.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for this compound Derivatization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are extensively used for the derivatization of pyridopyrimidine cores. rsc.orgnih.gov
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. researchgate.netuwindsor.ca In the context of pyrido[4,3-d]pyrimidines, this reaction is employed to introduce aryl or heteroaryl substituents at various positions of the heterocyclic scaffold, provided a suitable halide or triflate is present. rsc.orgacs.org For instance, a chloro-substituted pyridopyrimidine can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to yield the corresponding arylated or heteroarylated product. rsc.orgresearchgate.net
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds. ebi.ac.ukrsc.orgnumberanalytics.com This reaction is particularly valuable for introducing diverse amino groups at specific positions on the pyrido[4,3-d]pyrimidine ring system. ebi.ac.ukrsc.org Starting from a halogenated pyridopyrimidine, this palladium-catalyzed reaction with a primary or secondary amine allows for the synthesis of a wide array of N-substituted this compound derivatives. nih.govresearchgate.netmit.edu The reaction is known for its broad substrate scope and functional group tolerance, making it a highly effective tool for late-stage diversification of complex molecules. rsc.orgresearchgate.net
| Coupling Reaction | Reactants | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Halogenated Pyrido[4,3-d]pyrimidine + Boronic Acid/Ester | Pd(PPh₃)₄, Base | C-C coupled (e.g., Aryl-substituted) Pyrido[4,3-d]pyrimidine |
| Buchwald-Hartwig | Halogenated Pyrido[4,3-d]pyrimidine + Amine | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base | C-N coupled (e.g., Amino-substituted) Pyrido[4,3-d]pyrimidine |
Nucleophilic Aromatic Substitution (SNAr) Strategies in this compound Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic and heteroaromatic systems. pressbooks.pubrsc.orgd-nb.info The pyrido[4,3-d]pyrimidine nucleus is sufficiently electron-deficient to undergo SNAr reactions, particularly when activated by electron-withdrawing groups or when a good leaving group is present at a reactive position. mdpi.com
A common strategy involves the displacement of a halide, typically a chloride, at the 4-position of the pyrido[4,3-d]pyrimidine ring with an amine nucleophile to directly form the 4-amino derivative. wisdomlib.orgpreprints.org The reactivity of the halide is influenced by the electronic properties of the ring system. These reactions are often carried out under thermal conditions or with the assistance of a base. preprints.org The SNAr approach provides a straightforward and atom-economical method for introducing the key 4-amino functionality and other substituents. rsc.orgmdpi.com
| Reaction Type | Substrate | Nucleophile | Conditions (Typical) | Product |
| SNAr | 4-Chloro-pyrido[4,3-d]pyrimidine | Ammonia / Amine | Heat, Base | This compound / N-Substituted derivative |
Microwave-Assisted Synthesis and Dimroth Rearrangement for this compound Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been effectively applied to the synthesis of various fused pyrimidine systems, including analogues of this compound. nih.govnih.govbohrium.comsioc-journal.cn
One notable application of microwave irradiation is in facilitating the Dimroth rearrangement, a crucial transformation for synthesizing N-substituted pyridopyrimidine derivatives. sioc-journal.cn The Dimroth rearrangement typically involves the ring opening of a heterocyclic system followed by rotation and re-cyclization to yield an isomer. For instance, in the synthesis of N-aryl-substituted pyrido[2,3-d]pyrimidin-4-amines, a closely related isomer, the reaction of an intermediate with a primary amine under microwave irradiation can induce a Dimroth rearrangement to furnish the final product. sioc-journal.cnnih.gov This process is significantly faster under microwave conditions compared to traditional oil bath heating. sioc-journal.cn
The general mechanism, which can be extrapolated to the pyrido[4,3-d]pyrimidine system, often begins with the formation of an N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) adduct from a suitable amino-nitrile precursor. Subsequent reaction with an amine under microwave heating leads to cyclization and rearrangement. sioc-journal.cnnih.gov For example, the synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine N-aryl analogues was achieved through a microwave-assisted Dimroth rearrangement. nih.gov Similarly, various N-(4-methoxyphenylamino)-2-methyl thieno[3,2-d]pyrimidine (B1254671) derivatives, which are tricyclic analogues, have been efficiently synthesized using microwave-assisted processes. nih.govnih.gov
The key advantages of using microwave assistance in these syntheses include a significant reduction in reaction time and an increase in product yields.
Multi-Component Reactions (MCRs) for this compound Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis. mdpi.comrsc.org This strategy has been successfully employed for the synthesis of various pyridopyrimidine scaffolds. mdpi.comsciforum.net
A common MCR approach for the synthesis of related 4-aminopyrido[2,3-d]pyrimidines involves the one-pot reaction of a 2-aminopyridine (B139424) derivative (such as 2-amino-3-cyanopyridine), an orthoformate (like triethyl orthoformate), and a primary amine. mdpi.comsciforum.net This reaction often proceeds under solvent-free conditions, enhancing its environmental friendliness. mdpi.comsciforum.net
The proposed mechanism for this type of MCR typically involves:
Formation of an intermediate from the reaction of the aminopyridine with the orthoformate.
Nucleophilic attack by the primary amine on this intermediate.
Intramolecular cyclization involving the nitrile group, followed by rearrangement and aromatization to yield the final fused pyrimidine system. mdpi.com
This methodology allows for the creation of a diverse library of 4-substituted aminopyridopyrimidines in good yields and with short reaction times. mdpi.comsciforum.net The versatility of MCRs is further demonstrated in the synthesis of other fused pyrimidine and pyridine derivatives, where catalysts like ceric ammonium (B1175870) nitrate (B79036) can be used to facilitate one-pot three-component cyclo-condensation reactions under various conditions, including microwave irradiation. bohrium.com These reactions proceed through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization, offering an efficient route to complex heterocyclic systems. bohrium.com
| MCR Components | Conditions | Product Type | Yield Range | Reference |
| 3-Cyano-2-aminopyridine, Triethyl orthoformate, Primary amine | Solvent-free, heating | 4-Substituted aminopyrido[2,3-d]pyrimidines | 61-85% | mdpi.comsciforum.net |
| Indole-3-carboxaldehyde, Malononitrile, Heterocyclic amines | Microwave irradiation, CAN catalyst | Indole-substituted fused pyrimidines/pyridines | 83-95% | bohrium.com |
| Aryl aldehydes, 6-Amino-1,3-dimethyluracil, Urea/Thiourea | Catalytic, various | Tetrahydropyrimido[4,5-d]pyrimidines | High | rsc.org |
Strategic Functionalization and Derivatization of this compound
Introduction of Diverse Substituents at Key Positions of the this compound Core
The functionalization of the this compound core is crucial for exploring its structure-activity relationships. Late-stage modification strategies enable the introduction of a wide array of substituents at key positions of the heterocyclic scaffold. vulcanchem.com
A common strategy involves the initial synthesis of a halogenated precursor, such as 7-chlorothis compound, which serves as a versatile intermediate for further derivatization. vulcanchem.com The chlorine atom at the 7-position can be readily displaced or participate in cross-coupling reactions.
Key functionalization reactions include:
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is used to introduce aryl or heteroaryl groups at halogenated positions. For instance, it has been employed to functionalize the 7-position of tricyclic pyridofuro[3,2-d]pyrimidin-4-amine scaffolds. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the coupling of amines with aryl halides, providing a route to introduce diverse substituents at the 4-amino group of the pyridopyrimidine core. vulcanchem.com
Nucleophilic Aromatic Substitution (SNAr): Halogen atoms on the pyridopyrimidine ring, particularly at positions activated by the ring nitrogens, can be substituted by various nucleophiles. A series of 7-substituted 4-[(3-bromophenyl)-amino]pyrido[4,3-d]pyrimidines were prepared by reacting 7-fluoro derivatives with different amine nucleophiles.
By employing these modern synthetic methods, researchers can systematically modify the this compound structure to create analogues with varied electronic and steric properties.
| Reaction Type | Position | Introduced Substituent | Precursor | Reference |
| Suzuki-Miyaura | 7 | Aryl/Heteroaryl | 7-Bromo derivative | nih.gov |
| Buchwald-Hartwig Amination | 4-amino | Aryl groups | 4-Amino derivative | vulcanchem.com |
| SNAr | 7 | Amines | 7-Fluoro derivative | researchgate.net |
| Ullmann, Sonogashira | 4 | N-alkyl, N-aryl, O-aryl, S-aryl, Arylethynyl | 4-Chloro derivative | nih.gov |
Exploration of Isomeric Forms and Tricyclic this compound Analogues
The exploration of constitutional isomers and the synthesis of more complex tricyclic systems are important avenues in the study of pyridopyrimidines. There are four primary isomers of the pyridopyrimidine ring system, distinguished by the position of the nitrogen atom in the pyridine ring:
Pyrido[2,3-d]pyrimidine (B1209978)
Pyrido[3,2-d]pyrimidine (B1256433)
Pyrido[3,4-d]pyrimidine (B3350098)
Pyrido[4,3-d]pyrimidine jocpr.com
Each isomeric scaffold presents a unique spatial arrangement of nitrogen atoms, influencing its chemical properties and biological interactions. The Dimroth rearrangement can be a key reaction in interconverting between certain isomeric forms or in directing the synthesis towards a specific isomer. nih.gov
Furthermore, the Pyrido[4,3-d]pyrimidine core can be annulated with other rings to form novel tricyclic and tetracyclic heterocyclic systems. These analogues expand the chemical diversity and introduce new structural features. For example, a series of novel pyrido[4,3-e] nih.govrsc.orgvulcanchem.comtriazino[3,2-c] nih.govrsc.orgvulcanchem.comthiadiazine 6,6-dioxides were synthesized by reacting a pyridothiadiazine intermediate with 2-oxoalkanoic acids. mdpi.com This reaction involves an intramolecular addition-elimination (SNAr) at the 4-position of the pyridine ring, followed by condensation to form the final tricyclic structure. mdpi.com
Other examples include the synthesis of:
Pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines : Fusing a furan (B31954) ring to the pyridopyrimidine core. nih.gov
Pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines : Complex tetracyclic systems built upon a thieno[2,3-b]pyridine (B153569) precursor. scielo.br
These synthetic efforts highlight the versatility of the pyridopyrimidine scaffold as a building block for constructing more elaborate and structurally diverse molecules.
Molecular and Cellular Mechanisms of Action of Pyrido 4,3 D Pyrimidin 4 Amine
Enzyme Inhibition Profiles of Pyrido[4,3-d]pyrimidin-4-amine Derivatives
The versatility of the pyrido[4,3-d]pyrimidine (B1258125) core allows for substitutions at various positions, enabling the fine-tuning of inhibitory potency and selectivity against different enzyme targets. This has led to the development of a wide range of derivatives with distinct biochemical profiles.
Kinase Inhibition by this compound Compounds
Protein kinases, which catalyze the phosphorylation of proteins, are key regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. This compound derivatives have emerged as potent inhibitors of several classes of kinases.
Cyclin-dependent kinases are crucial for cell cycle regulation, and their aberrant activity is often implicated in cancer. Several pyrido[2,3-d]pyrimidine (B1209978) derivatives have been developed as CDK inhibitors. For instance, Palbociclib, which has a pyrido[2,3-d]pyrimidin-7-one core, is a potent and selective inhibitor of CDK4 and CDK6. nih.govnih.gov The cyclopentyl group at the N8 position and the methyl group at the C5 position of the pyridopyrimidine core contribute to its high selectivity for CDK4/6 over other CDKs like CDK1 and CDK2. nih.gov Another compound, 7x (8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile), has shown potent inhibitory activity against CDK4/CYCLIN D1. acs.org Some pyrido[4′,3′:4,5]pyrrolo[2,3-d]pyrimidine derivatives have also been characterized as dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and CDK4. portlandpress.com
| Compound/Series | Target Kinase(s) | IC50 Values | Key Findings |
| Palbociclib (pyrido[2,3-d]pyrimidin-7-one core) | CDK4/6 | 9–15 nM | Selective inhibitor, ineffective against CDK1, CDK2, and CDK5 at concentrations exceeding 10 µM. nih.gov |
| Compound 7x (pyrido[2,3-d]pyrimidine core) | CDK4/CYCLIN D1 | Not specified | Potent multikinase inhibitor that also targets ARK5. acs.org |
| Pyrido[4′,3′:4,5]pyrrolo[2,3-d]pyrimidine derivatives | FLT3/CDK4 | FLT3: 14 nM; CDK4: 2 nM | Characterized as dual inhibitors. portlandpress.com |
| Pyrido[2,3-d]pyrimidine derivatives | CDK4/6 | Not specified | Identified as potent inhibitors. nih.govwipo.int |
Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. The pyrido[4,3-d]pyrimidine scaffold has been utilized to develop inhibitors targeting various tyrosine kinases.
Derivatives of 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine, such as PD 158780, are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase and other members of the erbB family. acs.org Similarly, a series of pyridothieno[3,2-d]pyrimidin-4-amines have been designed as ATP-competitive EGFR inhibitors. jst.go.jpjst.go.jpnih.gov Compound 5a from this series demonstrated potent and selective inhibitory activity against EGFR with an IC50 value of 36.7 nM. jst.go.jpjst.go.jpnih.gov
Pyrido[2,3-d]pyrimidine derivatives have also shown inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR). For example, TKI-31, a 6-(2,6-Dichlorophenyl)-2-(3-fluorinphenyl-amino)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, acts as a broad-spectrum tyrosine kinase inhibitor, preferentially targeting VEGFR2 and Platelet-Derived Growth Factor Receptor β (PDGFRβ). tandfonline.com Furthermore, substituted pyrido[2,3-d]pyrimidines like PD173074 are known inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov The development of a binding model for substituted pyrido[2,3-d]pyrimidine inhibitors has aided in understanding their interaction with the tyrosine kinase domains of c-Src, PDGFr, FGFr, and EGFr. acs.org
| Compound/Series | Target Kinase(s) | IC50 Values | Key Findings |
| PD 158780 (4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine) | EGFR | 0.08 nM | Potent inhibitor of EGFR and other erbB family members. acs.org |
| Compound 5a (pyridothieno[3,2-d]pyrimidin-4-amine) | EGFR | 36.7 nM | Selective and potent EGFR inhibitor. jst.go.jpjst.go.jpnih.gov |
| TKI-31 (pyrido[2,3-d]pyrimidin-7-one) | VEGFR2, PDGFRβ, c-Kit, c-Src | Not specified | Broad-acting tyrosine kinase inhibitor. tandfonline.com |
| PD173074 (pyrido[2,3-d]pyrimidine) | FGFR1 | Not specified | Known inhibitor of FGFR1. nih.gov |
In addition to tyrosine kinases, this compound derivatives also inhibit various serine/threonine kinases. A series of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines were evaluated for their inhibitory potency against five protein kinases: CDK5/p25, Casein Kinase 1δ/ε (CK1δ/ε), Glycogen Synthase Kinase 3α/β (GSK3α/β), Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like kinase 1 (CLK1). nih.gov One derivative, 8-(2,4-dichlorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine (1g), was found to specifically inhibit CK1δ/ε and CLK1 with IC50 values of 220 nM and 88 nM, respectively. nih.gov
Furthermore, pyrido[b]thieno[3,2-d]pyrimidin-4-amine derivatives have demonstrated selectivity and inhibitory potency towards CK1δ/ε over CDK5/p25, GSK3α/β, and DYRK1A. mdpi.com A series of novel pyrido[3,4-d]pyrimidine (B3350098) derivatives have also been identified as potent and selective inhibitors of Monopolar spindle 1 (Mps1) kinase. nih.gov
| Compound/Series | Target Kinase(s) | IC50 Values | Key Findings |
| 8-(2,4-dichlorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine (1g) | CK1δ/ε, CLK1 | CK1δ/ε: 220 nM; CLK1: 88 nM | Specific inhibitor of CK1δ/ε and CLK1. nih.gov |
| Pyrido[b]thieno[3,2-d]pyrimidin-4-amine derivatives | CK1δ/ε | Not specified | Selective inhibition over CDK5/p25, GSK3α/β, and DYRK1A. mdpi.com |
| Pyrido[3,4-d]pyrimidine derivatives | Mps1 | Not specified | Potent and selective inhibitors. nih.gov |
| 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (29) | MAP4K4 | Low nanomolar | Potent and selective inhibitor of this serine/threonine kinase. nih.govacs.org |
Histone lysine (B10760008) demethylases are epigenetic modifiers that play a crucial role in gene regulation. The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has been central to the development of potent inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies of histone lysine demethylases. nih.govacs.orgresearchgate.netrcsb.orgnih.govjst.go.jp These inhibitors, which bind to the Fe(II) in the active site, have been optimized for cell permeability. nih.govacs.orgresearchgate.net
Specifically, 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potent, cell-permeable inhibitors of both KDM4 and KDM5 subfamilies. nih.govacs.org For example, compound 54j, with a 3,5-dichlorophenyl substitution, showed a balanced inhibition profile against KDM4A/B and KDM5B/C with IC50 values in the nanomolar range. acs.org Another compound, 53a, also demonstrated potent inhibition of KDM4A/B and KDM5B/C. acs.org These compounds generally exhibit selectivity over other KDM subfamilies like KDM2, KDM3, and KDM6. nih.govacs.org
| Compound/Series | Target Demethylase(s) | IC50 Values | Key Findings |
| Compound 54j (8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one) | KDM4A, KDM4B, KDM5B, KDM5C | KDM4A: 80 nM; KDM4B: 17 nM; KDM5B: 14 nM; KDM5C: 51 nM | Balanced and potent inhibitor of KDM4 and KDM5 subfamilies. acs.org |
| Compound 53a (8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one) | KDM4A, KDM4B, KDM5B, KDM5C | KDM4A: 126 nM; KDM4B: 50 nM; KDM5B: 14 nM; KDM5C: 23 nM | Potent and cell-permeable inhibitor. acs.org |
The KRAS protein, particularly with the G12D mutation, is a challenging but highly sought-after target in cancer therapy. The pyrido[4,3-d]pyrimidine scaffold has been a key starting point for the development of noncovalent inhibitors of KRAS-G12D. nih.govacs.orgacs.orgnih.gov
The inhibitor MRTX1133, which features a pyrido[4,3-d]pyrimidine core, binds to the switch II pocket of KRAS-G12D. acs.org The protonated piperazinyl group at the C4-position of the core forms a crucial ionic pair with the mutant Asp12 residue, which provides selectivity over the wild-type KRAS. acs.org Structure-activity relationship studies have led to the discovery of compounds with even higher potency in suppressing the growth of KRAS-G12D-dependent cancer cells. acs.orgnih.gov For instance, compounds 22, 28, and 31 markedly and selectively inhibited the binding of the RBD peptide to GTP-bound KRAS-G12D with IC50 values ranging from 0.48 to 1.21 nM. nih.gov Another derivative, compound 10k, demonstrated potent enzymatic inhibition of KRAS-G12D with an IC50 of 0.009 μM through interactions with Glu92 and His95. nih.gov
| Compound/Series | Target | IC50 Values | Key Findings |
| MRTX1133 (pyrido[4,3-d]pyrimidine core) | KRAS-G12D | Not specified | Binds to the switch II pocket; protonated piperazine (B1678402) interacts with mutant Asp12. acs.org |
| Compounds 22, 28, 31 (pyrido[4,3-d]pyrimidine analogues) | KRAS-G12D | 0.48 - 1.21 nM | Potently inhibit RBD peptide binding to GTP-bound KRAS-G12D. nih.gov |
| Compound 10k (pyrido[4,3-d]pyrimidine derivative) | KRAS-G12D | 0.009 µM | Potent enzymatic inhibition through interactions with Glu92/His95. nih.gov |
mTOR Kinase Inhibition
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine protein kinase that regulates cell growth, proliferation, and survival. rsc.orgnih.gov It forms two distinct complexes, mTORC1 and mTORC2, which are central to cellular signaling pathways. mdpi.com The dysregulation of the mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. rsc.org
While extensive research has focused on various pyridopyrimidine isomers, specific data on the direct inhibition of mTOR by the this compound core is still emerging. However, related structures have demonstrated significant mTOR inhibitory activity. For instance, a series of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have been synthesized and shown to exhibit mTOR inhibition. nih.gov One compound from this series displayed an IC₅₀ value of 0.80 µM against mTOR kinase. nih.gov
Furthermore, other pyridopyrimidine isomers are well-documented as potent mTOR inhibitors. Derivatives of pyrido[2,3-d]pyrimidine and pyrido[3,2-d]pyrimidine (B1256433) have been identified as dual PI3K/mTOR inhibitors. oncotarget.comnih.gov For example, Voxtalisib, a pyrido[2,3-d]pyrimidine derivative, acts as a PI3K/mTOR inhibitor. nih.gov Similarly, AZD8055, another pyrido[2,3-d]pyrimidine-based compound, is a selective ATP-competitive mTOR kinase inhibitor. nih.gov These findings suggest that the broader pyridopyrimidine class of compounds is a viable scaffold for developing mTOR inhibitors.
Table 1: mTOR Inhibition by a Related Pyrido[4,3-d]pyrimidine Derivative
| Compound Class | Specific Derivative | Target | IC₅₀ (µM) |
|---|
Other Enzyme Targets of this compound
Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the conversion of PGH₂ to prostaglandin E2 (PGE₂). nih.govnih.gov As PGE₂ is a potent mediator of inflammation, pain, and fever, inhibiting mPGES-1 presents a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net
Research has identified pyrido[4,3-d]pyrimidin-4(3H)-one derivatives as inhibitors of mPGES-1. researchgate.net A study exploring various scaffolds, including quinazolin-4(3H)-ones and other pyridopyrimidinone derivatives, highlighted their potential in targeting this enzyme. researchgate.net In a related discovery, decorated dihydropyrimidin-2(1H)-ones were identified as novel mPGES-1 inhibitors, with some compounds showing activity in the low micromolar range. nih.gov One such derivative from a dihydropyrimidine (B8664642) scaffold demonstrated an IC₅₀ of 0.41 µM. nih.gov These findings underscore the potential of the pyrimidine (B1678525) core, including the pyrido[4,3-d]pyrimidine variant, in the design of selective mPGES-1 inhibitors.
Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines, pyrimidines, and several amino acids. tandfonline.com Consequently, DHFR is a well-established target for anticancer and antimicrobial therapies. cabidigitallibrary.org
The 2,4-diaminopyrimidine (B92962) ring is a common structural feature in the majority of DHFR inhibitors. cabidigitallibrary.org This is particularly relevant to this compound, which contains this key moiety. While much of the research has centered on the pyrido[2,3-d]pyrimidine isomer, with compounds like Piritrexim being potent DHFR inhibitors, analogues of the pyrido[4,3-d]pyrimidine scaffold have also been investigated. encyclopedia.pub
For example, novel pyrazolo[3,4-d]pyrimidine analogues, which share a fused pyrimidine ring system, have been designed as DHFR inhibitors. tandfonline.comtandfonline.com One such compound, 6i, which is a multifunctional pyrazolo[3,4-d]pyrimidine-based glutamate (B1630785) analog, exhibited an IC₅₀ of 2.41 µM against human DHFR. tandfonline.com
Table 2: DHFR Inhibition by a Related Pyrazolo[3,4-d]pyrimidine Analogue
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Compound 6i | Human DHFR | 2.41 tandfonline.com |
Human topoisomerase II (topoII) is a critical enzyme that modulates DNA topology, playing a key role in processes such as DNA replication, transcription, and chromosome segregation. researchgate.net It is a validated target for a number of clinically used anticancer drugs. researchgate.netnih.gov
Recent research has identified tetrahydropyrido[4,3-d]pyrimidines as a new and promising scaffold for the development of human topoII inhibitors. researchgate.netnih.gov In a study that expanded on a series of 6-amino-tetrahydroquinazoline derivatives, 17 new analogues centered on the tetrahydropyrido[4,3-d]pyrimidine heterocycle were presented. researchgate.netnih.gov Several of these compounds demonstrated significant topoII inhibitory and antiproliferative activities. One notable compound, ARN21929, exhibited a potent in vitro IC₅₀ of 4.5 µM. researchgate.netnih.gov This highlights the potential of the pyrido[4,3-d]pyrimidine core in the design of novel anticancer agents targeting topoII. nih.gov
Table 3: Human Topoisomerase II Inhibition by a Tetrahydropyrido[4,3-d]pyrimidine Derivative
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|
Cholinesterase inhibitors (ChEIs) are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. nih.gov This mechanism is the primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov
While direct studies on this compound are limited in this context, research on related pyrimidine and pyridine (B92270) scaffolds has demonstrated significant cholinesterase inhibitory activity. A series of novel pyrimidine and pyridine diamines were designed as dual-binding site inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govacs.orgresearchgate.net Within this series, some pyrimidine derivatives were among the most potent inhibitors of AChE, with Kᵢ values in the nanomolar range. acs.org For instance, compound 9, a pyrimidine diamine derivative, was the most active on Electrophorus electricus AChE (EeAChE) with a Kᵢ of 0.312 µM. nih.govresearchgate.net Conversely, compound 22, another pyrimidine derivative, was the most potent inhibitor of equine BChE (eqBChE) with a Kᵢ of 0.099 µM. nih.govresearchgate.net These findings indicate that the broader pyrimidine-containing structures are a viable starting point for the development of new cholinesterase inhibitors. acs.orgmdpi.com
Table 4: Cholinesterase Inhibition by Related Pyrimidine Diamine Derivatives
| Compound | Target Enzyme | Kᵢ (µM) |
|---|---|---|
| Compound 9 | EeAChE | 0.312 ± 0.108 nih.govacs.org |
| Compound 13 | EeAChE | 0.426 ± 0.132 acs.org |
Human Topoisomerase II (topoII) Inhibition
Receptor Modulation and Allosteric Interactions (e.g., Metabotropic Glutamate Receptors mGlu1/5)
Metabotropic glutamate (mGlu) receptors are a family of G protein-coupled receptors that play crucial roles in modulating synaptic transmission and neuronal excitability throughout the central nervous system. mdpi.com The group I mGlu receptors, which include mGlu1 and mGlu5, are primarily located postsynaptically and are linked to the activation of phospholipase C. mdpi.com Aberrant signaling of these receptors has been implicated in a variety of neurological and psychiatric disorders, making them attractive therapeutic targets. mdpi.com
Modulation of these receptors can be achieved through allosteric interactions, where a modulator binds to a site on the receptor that is distinct from the agonist binding site. nih.gov While direct evidence for this compound acting on mGlu receptors is not yet established, related heterocyclic systems have been shown to act as allosteric modulators. For example, antagonists selective for mGluR1 (like LY367385) and mGluR5 (like MPEP) have been instrumental in delineating the distinct roles of these two receptors in neuronal function. nih.gov The existence of mGlu1/5 heterodimers has also been reported, which exhibit unique signaling properties and sensitivity to negative allosteric modulators (NAMs). nih.gov The development of compounds that can selectively modulate these receptors holds significant promise for the treatment of various CNS disorders.
Cellular Biological Responses Induced by this compound Compounds
Derivatives of the pyrido[4,3-d]pyrimidine scaffold have demonstrated significant biological activity at the cellular level, influencing key processes involved in cell proliferation and survival. These responses primarily include the regulation of the cell cycle, induction of programmed cell death (apoptosis), and broad antiproliferative effects across various cancer cell models.
Cell Cycle Regulation and Arrest Induction
Pyrido[4,3-d]pyrimidine derivatives have been shown to interfere with the normal progression of the cell cycle, a fundamental process that governs cell division. This interference often leads to cell cycle arrest at specific phases, preventing cancer cells from completing the division process.
One study on pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives, which share a related structural core, found that certain compounds induced significant cell cycle arrest. Specifically, in A549 non-small cell lung cancer cells, compound 5a was shown to cause cell cycle arrest at the G0/G1 phase, while compound 4b induced arrest in the S-phase. jst.go.jpjst.go.jp This arrest was accompanied by an increase in the expression of p27Kip1, a protein known to be a cyclin-dependent kinase inhibitor, which plays a crucial role in halting the cell cycle. jst.go.jpjst.go.jp
Further research into pyrido[2,3-d]pyrimidin-4(3H)-one derivatives also highlighted their impact on cell cycle regulation. Compound 8a , for instance, was found to arrest the cell cycle at the pre-G1 phase in PC-3 prostate cancer cells. nih.govijrpr.com This accumulation of cells in the pre-G1 phase is often indicative of apoptosis. Another derivative, compound 15f , a pyrido[2,3-d] jst.go.jpnih.govijrpr.comtriazolo[4,3-a]pyrimidine, was also reported to cause cell cycle arrest at the G1 phase in PC-3 cells. researchgate.net Similarly, a different pyrido[2,3-d]pyrimidine derivative, compound 4 , was observed to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. rsc.org
A series of novel pyrido[4,3-d]pyrimidinone derivatives were investigated for their inhibitory effects on Wee1, a critical cell cycle regulator. nih.gov Compound 34 from this series was shown to induce cell cycle arrest in the G0/G1 phase. nih.gov
The table below summarizes the effects of various pyrido[4,3-d]pyrimidine derivatives on cell cycle regulation.
| Compound | Cell Line | Effect on Cell Cycle |
| 5a | A549 (Non-small cell lung cancer) | G0/G1 phase arrest jst.go.jpjst.go.jp |
| 4b | A549 (Non-small cell lung cancer) | S-phase arrest jst.go.jpjst.go.jp |
| 8a | PC-3 (Prostate cancer) | Pre-G1 phase arrest nih.govijrpr.com |
| 15f | PC-3 (Prostate cancer) | G1 phase arrest researchgate.net |
| 4 | MCF-7 (Breast cancer) | G1 phase arrest rsc.org |
| 34 | Cancer cells | G0/G1 phase arrest nih.gov |
Apoptosis Induction Pathways
In addition to halting the cell cycle, many pyrido[4,3-d]pyrimidine compounds are potent inducers of apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancerous cells.
The induction of apoptosis by these compounds is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic process. For example, a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their anticancer activities. nih.gov The most active of these, compound 8a , was shown to induce a significant apoptotic effect in PC-3 prostate cancer cells. nih.govijrpr.com Mechanistic studies revealed that this compound led to a 5.3-fold increase in the level of caspase-3, a key executioner caspase in the apoptotic pathway. nih.govijrpr.com
Similarly, another study focused on pyrido[2,3-d] jst.go.jpnih.govijrpr.comtriazolo[4,3-a]pyrimidines demonstrated that compound 15f induced apoptosis in PC-3 cells through a caspase-3 dependent pathway. researchgate.net Furthermore, a pyrido[2,3-d]pyrimidine derivative, compound 4 , was found to significantly activate apoptosis in MCF-7 breast cancer cells, increasing the total apoptosis by 58.29-fold compared to control cells. rsc.org
Research on pyrido[4,3-d]pyrimidinone derivatives also pointed to their pro-apoptotic capabilities. Mechanistic studies of compound 34 demonstrated that it induced cancer cell apoptosis. nih.gov The activation of apoptotic pathways by these compounds represents a key aspect of their anticancer potential.
| Compound | Cell Line | Apoptotic Mechanism |
| 8a | PC-3 (Prostate cancer) | 5.3-fold increase in caspase-3 levels nih.govijrpr.com |
| 15f | PC-3 (Prostate cancer) | Caspase-3 dependent pathway researchgate.net |
| 4 | MCF-7 (Breast cancer) | 58.29-fold increase in total apoptosis rsc.org |
| 34 | Cancer cells | Induction of apoptosis nih.gov |
Antiproliferative Effects on Various Cellular Models
The ability of pyrido[4,3-d]pyrimidine derivatives to induce cell cycle arrest and apoptosis translates into broad antiproliferative effects against a variety of cancer cell lines.
Derivatives of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, such as compounds 4b and 5a , have shown remarkable cell growth inhibition against a panel of 60 human cancer cell lines from the U.S. National Cancer Institute. jst.go.jp These compounds were particularly effective against leukemia, central nervous system cancer, and non-small cell lung cancer cell lines that overexpress the epidermal growth factor receptor (EGFR). jst.go.jp For instance, against the A549 non-small cell lung cancer cell line, compounds 4b and 5a exhibited IC₅₀ values of 0.04 µM and 0.03 µM, respectively. jst.go.jp
A separate study on a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives also demonstrated potent antiproliferative activity. nih.gov Compounds 8a , 8b , and 9a showed the highest cytotoxic activities against a panel of cancer cell lines including A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast). nih.gov Specifically, compound 8a displayed an IC₅₀ of 7.98 µM against PC-3 cells, which was more potent than the reference drug erlotinib. nih.gov
Furthermore, a series of pyrido[4,3-d]pyrimidinone derivatives were found to have robust cytotoxic effects on MV-4-11 (leukemia) and T47D (breast cancer) cell lines, with IC₅₀ values for the most potent compounds in the nanomolar to low micromolar range. nih.gov Another study focused on pyrido[3,4-d]pyrimidine derivatives identified compounds with selective activity against breast and renal cancer cell lines in the NCI-60 panel. nih.gov
The table below provides a summary of the antiproliferative activity of selected pyrido[4,3-d]pyrimidine derivatives against various cancer cell lines.
| Compound | Cell Line | IC₅₀/GI₅₀ |
| 4b | A549 (Non-small cell lung cancer) | 0.04 µM jst.go.jp |
| 5a | A549 (Non-small cell lung cancer) | 0.03 µM jst.go.jp |
| 8a | PC-3 (Prostate cancer) | 7.98 µM nih.gov |
| 8d | A-549 (Lung cancer) | 7.23 µM nih.gov |
| 8d | PC-3 (Prostate cancer) | 7.12 µM nih.gov |
| 9a | PC-3 (Prostate cancer) | 9.26 µM nih.gov |
| 34 | MV-4-11 (Leukemia) | 660-2690 nM nih.gov |
| 34 | T47D (Breast cancer) | 2670-20,000 nM nih.gov |
| 10c | Panc1 (Pancreatic cancer) | 1.40 µM mdpi.com |
Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrido 4,3 D Pyrimidin 4 Amine
Elucidation of Key Pharmacophoric Features of Pyrido[4,3-d]pyrimidin-4-amine
The fundamental structure of this compound serves as a crucial scaffold for designing potent and selective inhibitors for various biological targets, particularly protein kinases. The key pharmacophoric features, which are the essential structural elements required for biological activity, have been elucidated through numerous studies.
The core bicyclic system, comprising a fused pyridine (B92270) and pyrimidine (B1678525) ring, is a primary pharmacophoric element. vulcanchem.com This scaffold mimics the purine (B94841) core of ATP, enabling these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases. nih.gov The nitrogen atoms within this heterocyclic system are critical for forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. plos.orgnih.gov
The amine group at the 4-position of the pyrimidine ring is another vital feature. This group typically acts as a hydrogen bond donor, further anchoring the molecule within the active site of the target protein. japsonline.comnih.gov Modifications at this position are a common strategy to modulate potency and selectivity. mdpi.com
Pharmacophore models derived from known active compounds and ATP itself often highlight several key features:
Hydrogen Bond Donors (HBDs): The amine group at position 4 and potentially other substituents. preprints.org
Hydrogen Bond Acceptors (HBAs): The nitrogen atoms within the pyridopyrimidine ring system. preprints.org
Aromatic/Hydrophobic Regions: The planar bicyclic core itself and any aryl substituents, which engage in hydrophobic interactions with non-polar residues in the binding pocket. preprints.orgacs.org
For instance, in the context of Janus Kinase (JAK) inhibitors, pharmacophore models emphasize the importance of these hydrogen bonding and hydrophobic features for effective binding. preprints.orgnih.gov Similarly, for cyclin-dependent kinase (CDK) inhibitors, the pyrido[2,3-d]pyrimidine (B1209978) scaffold is essential for activity, with the amino groups being responsible for hydrogen bonding. rsc.org
Impact of Substituent Modifications on Activity and Selectivity of this compound Analogues
The modification of substituents on the this compound core is a cornerstone of medicinal chemistry efforts to optimize the activity and selectivity of these compounds. Research has shown that even minor changes can have a significant impact on their biological profile.
Substitutions at the C2 and C4 positions: A new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine (B3350098) derivatives were synthesized and evaluated for their anticancer potential. These compounds were prepared from a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, followed by either palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position. nih.gov This approach allows for the introduction of a wide variety of substituents at this position to explore the SAR. nih.gov
Substitutions at the C8 position: In the development of Monopolar Spindle 1 (MPS1) inhibitors, modifications at the 8-position of the pyrido[3,4-d]pyrimidine scaffold were explored to enhance metabolic stability. acs.org It was hypothesized that introducing diverse substituents at this position would alter the molecule's recognition by metabolic enzymes. acs.org For example, introducing a neopentyl substituent at the 8-position of the pyrido[3,4-d]pyrimidine core was a key modification in a series of MPS1 inhibitors. nih.gov
Table 1: Impact of Substituent Modifications on MPS1 Inhibition
| Compound | C8-Substituent | MPS1 IC50 (nM) | CDK2 Selectivity | HLM Stability |
|---|---|---|---|---|
| 35 | Neopentyl | Potent | High | Improved |
| 45 | Branched primary amine | Good | - | Poor solubility |
| 46 | Pyrrolidine | Decreased potency | - | - |
| 47 | Substituted azetidine (B1206935) | Excellent | Good | Increased solubility |
Data sourced from multiple studies on MPS1 inhibitors. nih.gov
Introduction of methyl groups: A significant breakthrough in optimizing MPS1 inhibitors was the introduction of a methyl group at the 6-position of the pyridopyrimidine core. This modification led to a substantial improvement in selectivity for MPS1 over CDK2 and, unexpectedly, a large improvement in human liver microsome (HLM) metabolism stability. nih.gov
General trends: The introduction of N-aryl substituents has been explored to develop potent kinase inhibitors. For example, a series of N-aryl benzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazine (B50134) analogues were synthesized and showed potent inhibition of several kinases. iomcworld.com The choice of the N-aryl group can significantly influence the potency and selectivity profile of the resulting compound.
Conformational Analysis and Ligand-Binding Interactions of this compound
The three-dimensional conformation of this compound derivatives and their specific interactions with target proteins are crucial for their biological activity. X-ray crystallography and molecular modeling techniques have been instrumental in revealing these details.
The planar nature of the fused aromatic system of the pyrido[4,3-d]pyrimidine (B1258125) core is a key conformational feature. vulcanchem.com This planarity allows it to fit snugly into the often-flat ATP-binding pocket of kinases. Single-crystal X-ray diffraction has been used to confirm the regiochemistry and hydrogen-bonding patterns of these molecules.
Binding to Pim1 Kinase: The crystal structure of a pyrido[4,3-d]pyrimidine derivative (SKI-O-068) in complex with Pim1 kinase revealed a unique binding mode. plos.org The pyrido[4,3-d]pyrimidin-5(6H)-one moiety of the inhibitor forms a direct hydrogen bond with the carbonyl moiety of Glu121 in the hinge region of the kinase. plos.org Additionally, it engages in hydrophobic interactions with several residues, including Val52, Ala65, Ile104, Leu120, Leu174, and Ile185. plos.org This network of interactions anchors the inhibitor in the ATP-binding pocket. plos.org
Binding to KDM4A: In the case of KDM4A inhibitors, the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold was found to be a suitable replacement for a pyridine-4-carboxylate moiety. acs.org A crystal structure of a derivative bound to KDM4A confirmed a bidentate coordination of the scaffold to the active site metal ion. acs.org This interaction is crucial for the inhibitory activity.
Binding to MPS1: The crystal structure of a pyrido[3,4-d]pyrimidine inhibitor bound to MPS1 showed that the 8-position pyrazole (B372694) group binds to a hydrophobic pocket formed by Ile531, Val539, Met671, and Pro673. acs.org This finding guided further optimization of substituents at the C8 position to improve metabolic stability. acs.org
These structural studies provide a detailed roadmap for the rational design of new and improved inhibitors based on the this compound scaffold.
Computational Chemistry Approaches in this compound SAR Studies
Computational chemistry has become an indispensable tool in the study of structure-activity relationships for this compound derivatives. These methods provide valuable insights into ligand-protein interactions and help rationalize experimental findings.
Molecular Docking and Binding Mode Analysis of this compound Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound derivatives, docking studies have been widely used to understand their binding modes within the active sites of various protein targets.
In studies of pyrido[3,4-d]pyrimidine inhibitors of Mps1, molecular docking was used to probe the binding modes of a series of compounds. nih.gov The results highlighted the importance of hydrogen bonds with residues G605 and K529, as well as hydrophobic interactions with a pocket formed by residues such as Ile531, Val539, and Met671. nih.govmdpi.com These computational predictions were consistent with experimental data and provided a basis for the design of new, more potent inhibitors. nih.gov
For pyrido[3,4-d]pyrimidin-4(3H)-one derivatives targeting aldehyde oxidase (AO), molecular docking suggested a binding mode where the 3-position NH of the scaffold interacts with the molybdenum cofactor of the enzyme. nih.gov This provided a structural explanation for the observed metabolism at the C2 position and why C2-substituted derivatives were protected from oxidation. nih.gov
In the context of VEGFR-2 inhibitors, docking studies of tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives provided insights into the molecular determinants of their activity in the kinase active site. nih.gov
Table 2: Key Interactions Identified by Molecular Docking
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Pim1 Kinase | Glu121, Val52, Ala65, Ile104 | Hydrogen bond, Hydrophobic | plos.org |
| Mps1 | G605, K529, Ile531, Val539 | Hydrogen bond, Hydrophobic | nih.gov |
| Aldehyde Oxidase | Molybdenum cofactor | Metal coordination | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new compounds and to guide the design of more potent analogues.
For a series of pyrrolo[2,3-d]pyrimidin-4-amine JAK1 inhibitors, a related scaffold, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA). nih.gov Both ligand-based and receptor-based CoMFA models were generated, with the receptor-based model showing high predictive ability (q² = 0.78, r² = 0.98). nih.gov The contour maps from these models provided a visual representation of how steric and electrostatic fields of the molecules influence their activity, guiding the design of new inhibitors with predicted high potency. nih.gov
In a study of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors, both 2D- and 3D-QSAR models were developed to understand the important molecular properties affecting their activity. japsonline.com The insights from these models, combined with molecular docking, provided a comprehensive understanding of the SAR for this class of compounds. japsonline.com
Molecular Dynamics Simulations and Free Energy Calculations
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a more realistic picture of ligand-protein interactions than static docking poses. Free energy calculations, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can be used to estimate the binding affinity of a ligand to a protein.
For pyrido[3,4-d]pyrimidine inhibitors of Mps1, MD simulations and MM/GBSA calculations were performed to validate the docking results and to gain a deeper understanding of the binding thermodynamics. nih.govmdpi.com The results indicated that van der Waals interactions and nonpolar solvation energies were the main driving forces for binding. nih.govmdpi.com The simulations also confirmed the stability of the hydrogen bonds observed in the docking studies. nih.gov
In a study of eEF2K inhibitors with a pyrido[2,3-d]pyrimidine-2,4-dione scaffold, alchemical free energy calculations were used to determine the binding mechanism and to prioritize the synthesis of new compounds. nih.gov The calculated relative binding free energies were in good agreement with experimental IC50 values, demonstrating the predictive power of this approach. nih.gov
These computational methods, when used in conjunction with experimental techniques, provide a powerful platform for the discovery and optimization of drugs based on the this compound scaffold.
Virtual Screening and Ligand-Based Design for this compound
The discovery and optimization of bioactive compounds based on the this compound scaffold have been significantly accelerated through the application of computational methods. Virtual screening and ligand-based design are cornerstone strategies in this process, enabling the identification of novel hits and guiding the rational design of more potent and selective derivatives. These approaches leverage the known structural information of targets or the pharmacophoric features of known active ligands to explore vast chemical spaces efficiently.
Virtual Screening Methodologies
Virtual screening for this compound derivatives often employs molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method allows for the screening of large libraries of compounds against a specific biological target to identify potential inhibitors.
A notable example involves the discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives as inhibitors of human topoisomerase II (TopoII), a validated target in cancer therapy. In these studies, molecular docking simulations were performed to investigate the binding modes of the designed compounds within different functionally relevant sites of the TopoII enzyme, including the DNA cleavage site and the ATP-binding site. This structure-based virtual screening approach was instrumental in identifying the initial hit compounds for further optimization.
In a similar vein, structure-based drug design was employed to develop pyrido[4,3-d]pyrimidine derivatives as inhibitors of KRAS-G12D, a challenging cancer target. mdpi.com Molecular docking simulations using the Sybyl 2.0 software and the crystal structure of KRAS-G12D (PDB: 7RPZ) were used to analyze the interactions between the designed compounds and the protein, guiding the synthesis of novel inhibitors. mdpi.com
The versatility of the broader pyridopyrimidine scaffold is further demonstrated in studies on related isomers. For instance, derivatives of pyrido[3,4-d]pyrimidine were identified as potent inhibitors of Monopolar spindle 1 (Mps1) kinase. mdpi.com Molecular docking was used to probe the binding modes of these compounds, revealing that the pyrido[3,4-d]pyrimidine backbone established significant hydrophobic interactions within the Mps1 hinge region. mdpi.com
Ligand-Based Design Principles
In the absence of a high-resolution crystal structure of the target protein, ligand-based design methods become particularly valuable. These strategies rely on the knowledge of existing active ligands to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model.
A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. Studies on various pyridopyrimidine isomers have successfully used this approach. For example, pharmacophore modeling combined with virtual screening was used to identify novel pyrido[2,3-d]pyrimidine derivatives as selective thymidylate synthase inhibitors. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) is another powerful ligand-based technique. It correlates the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. While specific 3D-QSAR studies on the this compound core are not extensively documented in the provided context, research on the closely related pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors showcases the utility of this method. nih.gov Such studies develop predictive models that can estimate the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov
Structure-Activity Relationship Insights from Computational Studies
The integration of virtual screening and ligand-based design has yielded crucial insights into the structure-activity relationships (SAR) of pyrido[4,3-d]pyrimidine derivatives. For the tetrahydropyrido[4,3-d]pyrimidine-based TopoII inhibitors, computational predictions, followed by synthesis and biological evaluation, led to the identification of key structural features for activity.
For instance, it was discovered that a 4-pyridyl group at the 2-position of the tetrahydropyridopyrimidine scaffold was optimal. Furthermore, the presence of a free nitrogen on the aniline (B41778) substituent at the 4-position was found to be essential for inhibitory activity. Subsequent decoration of this aniline ring revealed that while an unsubstituted phenyl group led to a loss of activity, the introduction of specific substituents at the meta-position could restore or enhance potency.
The following table summarizes the inhibitory activities of a series of synthesized tetrahydropyrido[4,3-d]pyrimidine analogs against human topoisomerase II, illustrating the SAR discussed.
| Compound ID | R Group (Aniline Substitution) | TopoII Inhibition IC50 (µM) |
| 13 | H | >200 |
| 14 | p-F | >200 |
| 15 | p-Me | >200 |
| 16 | m-Me | >200 |
| 17 | p-OH | >200 |
| 18 | m-OH | >200 |
| 19 | p-OMe | >200 |
| 20 | m-OMe | 120 |
| 21 | p-NHMe | >200 |
| 22 | m-NHMe | 160 |
| 23 | m-NMe2 | 140 |
| 24 (ARN21929) | 4-pyridyl at position 2, unsubstituted aniline at C4 | 4.5 ± 1.0 |
Data sourced from studies on tetrahydropyrido[4,3-d]pyrimidine inhibitors of human topoisomerase II. nih.gov
These findings, derived from a synergistic application of virtual screening, ligand-based design, and chemical synthesis, underscore the power of computational approaches in navigating the chemical space of this compound and its analogs to develop novel therapeutic agents.
Pre Clinical Evaluation and Therapeutic Modalities Involving Pyrido 4,3 D Pyrimidin 4 Amine
In Vitro Efficacy in Disease-Relevant Cell Lines
Cancer Cell Line Screening Panels (e.g., NCI 60, specific tumor cell lines)
Derivatives of the pyrido[4,3-d]pyrimidine (B1258125) scaffold have been subjected to extensive screening against various cancer cell lines, demonstrating a broad spectrum of antiproliferative activity. The National Cancer Institute's 60 human cancer cell line (NCI-60) panel has been a crucial tool in identifying the selective cytotoxicity of these compounds. nih.govtaylorandfrancis.com
For instance, a series of 4-substituted 2-amino-pyrido[3,4-d]pyrimidine analogs were evaluated using the NCI-60 panel. nih.gov These compounds exhibited highly selective inhibitory effects against the growth of the UO-31 renal cancer cell line, as well as the MDA-MB-468 and MCF-7 breast cancer cell lines. nih.gov Notably, compound 21, with a 3-fluoro substitution, showed the most significant growth inhibition of 60.77% and 71.42% against MCF-7 and MDA-MB-468 cells, respectively. nih.gov Another compound, 13, featuring a 4-chloro group, displayed moderate selectivity against UO-31 over the breast cancer cell lines. nih.gov
Table 1: Anticancer Activity of Selected Pyrido[3,4-d]pyrimidine (B3350098) Derivatives
| Compound | Substitution | Target Cell Line(s) | Key Findings | Reference |
|---|---|---|---|---|
| 21 | 3-fluoro | MCF-7, MDA-MB-468 | Best growth inhibition (60.77% and 71.42% respectively) and highest selectivity. | nih.gov |
| 13 | 4-chloro | UO-31 | Moderate selectivity against renal cancer cell line over breast cancer lines. | nih.gov |
| 14 | 4-methoxy | UO-31 | Moderate selectivity against UO-31. | nih.gov |
Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of various kinases implicated in cancer progression, including tyrosine kinases (TKs), PI3K, and CDK4/6. rsc.org For example, PD180970, a pyrido[2,3-d]pyrimidine derivative, effectively reduced Bcr/Abl tyrosine phosphorylation and induced apoptosis in the human chronic myeloid leukemia (CML) cell line K562 at an IC₅₀ of 2.5 nM. rsc.org This compound was also effective against imatinib-resistant K562 cells. rsc.org Another derivative, PD173955, inhibited the growth of the Bcr/Abl cell line R10(−) with an IC₅₀ of 2.5 nM. rsc.org
In other studies, pyrrolo[2,3-d]pyrimidin-4-amine derivatives have shown excellent inhibitory activity against multiple receptor tyrosine kinases and displayed significant potency in the SNU-16 gastric cancer cell line. ijrpr.com Similarly, pyrido[2,3-d]pyrimidin-7-one derivatives have been explored as ENPP1 inhibitors, with one compound demonstrating in vivo efficacy in a 4T1 mouse triple-negative breast cancer model. ijrpr.com
The antiproliferative effects of these compounds are often associated with the induction of cell cycle arrest and apoptosis. For instance, certain N-(pyridin-3-yl) pyrimidin-4-amine derivatives, acting as potent CDK2 inhibitors, induced cell cycle arrest and apoptosis in HeLa cells. ijrpr.com Similarly, some pyrido[2,3-d]pyrimidin-4(3H)-one derivatives caused cell cycle arrest at the pre-G1 phase and induced significant apoptosis in PC-3 cells. ijrpr.com
Anti-inflammatory Cell Models
The pyrido[4,3-d]pyrimidine scaffold has been investigated for its anti-inflammatory properties. Certain derivatives have shown the ability to modulate key inflammatory pathways. For example, a novel series of N-Alkylpyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidin-4-amines were identified as negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptors 1 and 5 (mGlu1/5), which are implicated in inflammatory processes. nih.gov
Derivatives of the related pyrazolo[3,4-d]pyrimidine core have demonstrated anti-inflammatory effects by inhibiting nuclear factor-κB (NF-κB), a central regulator of inflammation. nih.gov One such derivative, INH #1, suppressed inflammatory responses in various in vivo models. nih.gov Furthermore, a series of pyrido[2,3-d]pyrimidin-5-ones were evaluated as inhibitors of the macrophage colony-stimulating factor-1 receptor (FMS), a key player in chronic inflammatory diseases like rheumatoid arthritis. acs.org
Research has also explored the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. Several pyrazolo[3,4-d]pyrimidine derivatives have been shown to suppress the activity of COX enzymes, thereby inhibiting the production of prostaglandin (B15479496) E2 (PGE2). nih.gov
Antimicrobial and Antiparasitic Assays (e.g., antileishmanial, antiprotozoal, antimalarial)
The pyrido[4,3-d]pyrimidine framework has shown promise as a source of antimicrobial and antiparasitic agents. Various derivatives have been synthesized and tested against a range of pathogens.
In the realm of antiparasitic activity, pyridopyrimidines have been explored for their antileishmanial, antiprotozoal, and antimalarial effects. nih.govmdpi.com For instance, certain 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues have shown inhibitory activity against dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. researchgate.net In one study, 6-aryl-pyrrolo[2,3-d]pyrimidine-4-amines were tested for their antiprotozoal activity against Tetrahymena, with several compounds showing high potency. iomcworld.com
Regarding antimalarial activity, novel 4-amino benzoic acid-substituted pyrimidine (B1678525) derivatives have been developed as Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) inhibitors. nih.gov Several of these compounds displayed significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov Specifically, compounds with n-butyl amine, piperazine (B1678402), 4-methylpiperazine, and 4-phenylpiperazine substitutions showed promising results. nih.gov The compound with a 4-methyl piperazine substitution was the most active, with IC₅₀ values of 5.26 µg/ml and 4.71 µg/ml against 3D7 and Dd2 strains, respectively. nih.gov
Table 2: Antimalarial Activity of PABA-Substituted Pyrimidine Derivatives
| Compound | Substitution | IC₅₀ (µg/ml) vs. 3D7 (CQ-sensitive) | IC₅₀ (µg/ml) vs. Dd2 (CQ-resistant) | Reference |
|---|---|---|---|---|
| 3d | n-butyl amine | 6.18 | 11.36 | nih.gov |
| 3e | piperazine | 5.82 | 7.06 | nih.gov |
| 3f | 4-methylpiperazine | 5.26 | 4.71 | nih.gov |
| 3h | 4-phenylpiperazine | 7.46 | 8.95 | nih.gov |
In terms of antimicrobial activity, various pyrido[2,3-d]pyrimidin-4-one derivatives have been synthesized and evaluated against Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govarkat-usa.org Some of these compounds exhibited promising antimicrobial activity, with their effectiveness often dependent on the nature of the substituents. nih.govresearchgate.net For example, arylidene hydrazinyl pyrido[2,3-d]pyrimidin-4-ones showed that compounds with an electron-donating group at specific positions on the core structure had enhanced antimicrobial action. nih.gov
In Vivo Efficacy Studies in Experimental Animal Models
Tumor Xenograft Models and Target Modulation by Pyrido[4,3-d]pyrimidin-4-amine
The in vitro anticancer activity of pyrido[4,3-d]pyrimidine derivatives has been translated into in vivo efficacy in various tumor xenograft models. These studies have not only demonstrated tumor growth inhibition but also provided evidence of target modulation in a living organism.
For example, a pyrido[3,2-d]pyrimidine (B1256433) derivative, 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine, which is a potent and selective MAP4K4 inhibitor, demonstrated in vivo pharmacodynamic effects in a human tumor xenograft model. acs.orgebi.ac.uk Similarly, a series of pyrido[3,4-d]pyrimidine-based inhibitors of Monopolar Spindle Kinase 1 (MPS1) showed biomarker modulation in an in vivo human tumor xenograft model. acs.orgrcsb.org
Furthermore, a pyrrolopyrimidine inhibitor of Akt, AZD5363, demonstrated inhibition of tumor growth in a breast cancer xenograft model after oral dosing. bohrium.com This was accompanied by pharmacodynamic knockdown of the phosphorylation of Akt and its downstream biomarkers. bohrium.com In another study, pyrido[2,3-d]pyrimidine derivatives targeting CDK4/6 showed significant tumor growth inhibition with manageable toxicity in Colo-205 and U87MG xenograft models. rsc.org
Angularly fused pyrido[3',2':4,5]furo[3,2-d]pyrimidines have also been evaluated for their in vivo anticancer activity. ijpsonline.com Certain derivatives showed promising results in these studies. ijpsonline.com
Neuropharmacological Models (e.g., for anxiety, addiction, pain)
The pyrido[4,3-d]pyrimidine scaffold has also been explored for its potential in treating neurological and psychiatric disorders. Preclinical studies in animal models of anxiety, addiction, and pain have suggested a therapeutic role for antagonists of group I metabotropic glutamate receptors (mGluRs), for which certain pyrido[4,3-d]pyrimidine derivatives act as negative allosteric modulators. nih.gov
Specifically, a class of pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidin-4-amines was designed as dual negative allosteric modulators of mGlu1 and mGlu5 receptors. nih.govresearchgate.net These receptors have been implicated in the pathophysiology of anxiety, addiction, and pain. nih.gov The potential for motor and cognitive side effects with mGlu1 NAMs and psychotomimetic effects with certain mGlu5 NAMs has been a concern, driving the development of novel chemotypes like the pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidin-4-amines. nih.gov One compound from this series, VU0467558, demonstrated CNS exposure in rodents, a critical property for drugs targeting the central nervous system. researchgate.net
Furthermore, substituted pyrido[2,3-d]pyrimidine derivatives have been investigated as cannabinoid-1 (CB1) receptor modulators for the potential treatment of anxiety disorders, stress, and substance abuse disorders. google.com
Advanced Drug Discovery Strategies Utilizing this compound Scaffolds
Advanced drug discovery campaigns increasingly leverage sophisticated techniques to improve the efficiency and success rate of identifying and refining drug candidates. For molecules based on the this compound scaffold, strategies such as lead optimization, PROTAC derivatization, and structure-based design are pivotal in translating initial findings into viable pre-clinical candidates.
The process of converting an initial "hit" compound from a high-throughput screen into a "lead" compound with more drug-like properties is a critical phase in drug discovery. This progression involves systematic medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.
The pyrido[4,3-d]pyrimidine scaffold has been a focal point for such optimization efforts, particularly in the development of inhibitors for challenging cancer targets like KRAS-G12D. researchgate.net In one study, researchers synthesized compounds with a pyrido[4,3-d]pyrimidine core, anticipating that a protonated piperazine moiety could interact effectively with the mutant Asp12 residue of KRAS-G12D. researchgate.net While an initial compound, 5A , was found to be inactive, a closely related analog, 5B , demonstrated a binding affinity (KD) of 3.5 μM in a KRAS-G12D surface plasmon resonance (SPR) assay. researchgate.net This successful progression from an inactive hit to a micromolar binder validated the selection of the pyrido[4,3-d]pyrimidine scaffold for further optimization. researchgate.net
While not the exact isomer, a closely related pyrido[3,2-d]pyrimidin-4-amine (B2914060) series targeting Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) illustrates a classic hit-to-lead progression. acs.orgnih.gov The optimization efforts led to the identification of 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (compound 29 ), which exhibited low nanomolar potency and excellent kinase selectivity. acs.orgnih.gov This compound also showed good in vivo exposure and demonstrated pharmacodynamic effects in a human tumor xenograft model, highlighting a successful optimization from an initial fragment hit. nih.gov
Table 1: Hit-to-Lead Progression of Pyrido[4,3-d]pyrimidine and Related Scaffolds
| Compound | Scaffold | Target | Activity | Source |
|---|---|---|---|---|
| Compound 5A | Pyrido[4,3-d]pyrimidine | KRAS-G12D | Inactive | researchgate.net |
| Compound 5B | Pyrido[4,3-d]pyrimidine | KRAS-G12D | KD = 3.5 μM | researchgate.net |
| 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (29) | Pyrido[3,2-d]pyrimidine | MAP4K4 | Low nanomolar potency | acs.orgnih.gov |
PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting it. researchgate.net They consist of a ligand that binds the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. researchgate.net This approach offers a novel therapeutic modality that can address targets previously considered "undruggable."
The pyrido[4,3-d]pyrimidine scaffold has been utilized in the development of PROTACs. In a study targeting the KRAS-G12D mutation, researchers designed and synthesized PROTACs based on a lead inhibitor, 10k , which features a pyrido[4,3-d]pyrimidine core. mdpi.comnih.gov Compound 10k itself was a potent enzymatic inhibitor of KRAS-G12D with an IC50 of 0.009 μM. nih.gov Two PROTACs, 26a and 26b , were synthesized by conjugating 10k with E3 ligase linkers. mdpi.com However, the resulting PROTACs exhibited reduced antiproliferative potency (IC50 = 3–5 μM) compared to the parental inhibitor 10k (IC50 = 2.22 μM in Panc1 cells). nih.gov This reduction in activity was potentially attributed to impaired membrane permeability of the larger PROTAC molecules, a common challenge in PROTAC design. nih.gov This research demonstrates the feasibility of using the pyrido[4,3-d]pyrimidine scaffold as a warhead for PROTACs while also highlighting the complexities of optimizing linker and E3 ligase ligand combinations for effective protein degradation. mdpi.comnih.gov
Table 2: Activity of a Pyrido[4,3-d]pyrimidine-based Inhibitor and its PROTAC Derivatives
| Compound | Type | Target | Antiproliferative Activity (IC50, Panc1 cells) | Source |
|---|---|---|---|---|
| 10k | Parental Inhibitor | KRAS-G12D | 2.22 μM | nih.gov |
| 26a/b | PROTAC Derivative | KRAS-G12D | 3–5 μM | nih.gov |
Structure-based drug design (SBDD) uses high-resolution structural information of the biological target, typically from X-ray crystallography or NMR spectroscopy, to guide the design of potent and selective inhibitors.
The pyrido[4,3-d]pyrimidine scaffold has been central to several SBDD campaigns. In the pursuit of KRAS-G12D inhibitors, molecular docking simulations using the crystal structure of KRAS (PDB: 7RPZ) were employed to design a series of compounds, including those with a pyrido[4,3-d]pyrimidine core. mdpi.comnih.gov Docking studies of a related inhibitor, 10c , revealed that its protonated 3,8-diazabicyclo[3.2.1]octane moiety formed critical hydrogen bonds with the key residues Asp12 and Gly60 in the mutant protein. nih.gov Similarly, the design of the pyrido[4,3-d]pyrimidine analog 5B was informed by the crystal structure of KRAS-G12D, with its binding mode in the switch II pocket resembling that of other known inhibitors. researchgate.net
A direct application of SBDD was demonstrated in the study of Pim1 kinase, an attractive cancer target. plos.org Researchers determined the crystal structure of Pim1 in complex with a pyrido[4,3-d]pyrimidine derivative, SKI-O-068 (IC50 = 123 nM). plos.org The analysis revealed an unusual binding mode where the interactions between the inhibitor and the Pim1 active site differed from those of other known inhibitor scaffolds. plos.org This structural insight suggested that the inhibitor could be improved by introducing functional groups to create a direct interaction with the catalytic residue Lys67, providing a clear path for future optimization. plos.org
Table 3: SBDD Applications Involving Pyrido[4,3-d]pyrimidine and Related Scaffolds
| Target | Scaffold | PDB Code Used | Key Structural Insight | Source |
|---|---|---|---|---|
| KRAS-G12D | Pyrido[4,3-d]pyrimidine | 7RPZ | Docking revealed key H-bonds with Asp12 and Gly60. | mdpi.comnih.gov |
| Pim1 Kinase | Pyrido[4,3-d]pyrimidine | Not specified, structure determined | Unique binding mode identified, guiding optimization toward Lys67. | plos.org |
| MPS1 Kinase | Pyrido[3,4-d]pyrimidine | Not specified, structure determined | Scaffold conformation was more planar, improving activity. | acs.org |
Fragment-based drug design (FBDD) is an approach where low-molecular-weight compounds (fragments) are screened for weak binding to a target. These hits are then grown or linked to produce a higher-affinity lead compound. A key metric in FBDD is ligand efficiency (LE), which relates binding affinity to the number of heavy atoms.
The discovery of potent inhibitors for MAP4K4, a serine/threonine kinase, successfully employed an FBDD approach that ultimately led to a pyridopyrimidine series. acs.orgnih.gov The initial fragment hit identified through screening possessed an excellent ligand efficiency, which is a crucial attribute for successful optimization into a drug-like lead compound. acs.orgnih.gov The subsequent optimization efforts from this fragment led researchers to focus on the pyrido[3,2-d]pyrimidine series, a close isomer of the [4,3-d] scaffold. acs.org This work culminated in the development of compound 29 (6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine ), a potent and selective inhibitor with low nanomolar potency. nih.gov This case study underscores how the foundational core of a pyridopyrimidine can be derived from FBDD principles, starting with a small, efficient fragment and building complexity to achieve high-affinity binding. acs.orgresearchgate.net
Analytical and Spectroscopic Characterization of Pyrido 4,3 D Pyrimidin 4 Amine in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular framework of novel compounds. For pyrido[4,3-d]pyrimidin-4-amine derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm their synthesized structures. grafiati.comresearchgate.net
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound derivatives. researchgate.net The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J) in Hertz (Hz), offer detailed information about the electronic environment and connectivity of the nuclei. researchgate.netnih.gov
In ¹H NMR spectra of tetrahydropyrido[4,3-d]pyrimidine derivatives, specific signals can be observed that correspond to the protons on the pyridine (B92270) and pyrimidine (B1678525) rings, as well as any substituents. researchgate.net For instance, in a study of a 2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine derivative, the methyl group protons appeared as a singlet around 2.33 ppm, while protons on the aromatic and heterocyclic rings appeared in the range of 6.78-6.93 ppm. googleapis.com The complete ¹H and ¹³C NMR assignments for several series of pyrido[4,3-d]pyrimidine (B1258125) derivatives have been achieved through the combined use of one- and two-dimensional NMR experiments. researchgate.net
Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
|---|---|---|---|---|
| Aromatic H | 6.94 | s | - | googleapis.com |
| Aromatic H | 6.91 | s | - | googleapis.com |
| Aromatic H | 6.81 | s | - | googleapis.com |
| CH (CH-NH) | 5.39 | q | 7.06 | googleapis.com |
| CH₂ | 4.16 | s | - | googleapis.com |
| CH₂ (morpholine) | 3.68 - 3.71 | m | - | googleapis.com |
Note: Data corresponds to [4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-morpholino-methanone. googleapis.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. thieme-connect.de The analysis of ¹³C NMR spectra of various pyrido[4,3-d]pyrimidines has been conducted based on detailed studies of related analogues. thieme-connect.de
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. grafiati.comresearchgate.net The IR spectra of pyrido[4,3-d]pyrimidine derivatives exhibit characteristic absorption bands corresponding to specific bond vibrations. For example, the presence of amine (N-H) groups, aromatic rings (C=C and C-H), and other functional groups introduced during synthesis can be confirmed. grafiati.comresearchgate.net The structures of various synthesized pyrido[4,3-d]pyrimidine derivatives have been confirmed in part by IR spectroscopy. grafiati.comresearchgate.net
Table 2: General IR Absorption Bands for this compound Derivatives
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Amine | N-H stretch | 3500-3300 |
| Aromatic Ring | C-H stretch | 3100-3000 |
| Aromatic Ring | C=C stretch | 1600-1450 |
Note: This table represents typical ranges for the indicated functional groups.
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. grafiati.com In the analysis of this compound derivatives, Electrospray Ionization (ESI) is a commonly used method to generate ions. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the synthesized compound, thereby confirming its identity. nih.govgoogle.com For example, HRMS was used to confirm the synthesis of a tetrahydropyrido[4,3-d]pyrimidine derivative designed as a human topoisomerase II inhibitor. researchgate.netnih.gov
Table 3: Representative Mass Spectrometry Data for a this compound Derivative
| Compound | Ionization Method | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|---|
| [4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-morpholino-methanone | ESI | 465.2 | 465.2 | googleapis.com |
Infrared (IR) Spectroscopy
Crystallographic Studies for Molecular Conformation and Complexation
While spectroscopic methods define the connectivity of atoms, crystallographic studies, particularly X-ray diffraction, reveal the precise three-dimensional arrangement of atoms in the solid state.
Understanding how a molecule interacts with its biological target is crucial for drug design. Co-crystallization of a ligand with its target protein followed by X-ray diffraction analysis can reveal these interactions at an atomic level. Derivatives of the pyrido[4,3-d]pyrimidine scaffold have been studied in complex with their biological targets. For example, docking calculations have been performed to model the binding mode of a tetrahydropyrido[4,3-d]pyrimidine derivative within the DNA-cleaved complex and the ATP-binding site of human topoisomerase II. researchgate.net In another study, the co-crystal structure of a pyrido[3,4-d]pyrimidin-4(3H)-one derivative was determined with the KDM4D histone lysine (B10760008) demethylase, confirming its binding mode within the active site. acs.org These studies provide critical insights into the specific interactions, such as hydrogen bonds and van der Waals forces, that govern molecular recognition and biological activity. researchgate.net
X-ray Diffraction of this compound Derivatives
Chromatographic Techniques for Compound Purity and Analysis (e.g., TLC, HPLC)
In the research and development of novel compounds, establishing the purity and confirming the identity of a synthesized molecule is of paramount importance. For this compound and its analogs, chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools. These methods are routinely employed to monitor the progress of chemical reactions, isolate products, and quantify the purity of the final compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to qualitatively assess the composition of a reaction mixture and determine the purity of isolated compounds. ptfarm.plresearchgate.net In the context of synthesizing this compound, TLC is crucial for tracking the conversion of starting materials to the desired product. ekb.eg
The separation on a TLC plate is based on the differential partitioning of the analyte between a stationary phase, typically silica (B1680970) gel, and a mobile phase, a solvent or a mixture of solvents. derpharmachemica.com For nitrogen-containing heterocyclic compounds like this compound, silica gel 60 F254 plates are commonly used as the stationary phase. derpharmachemica.compharmascholars.com The choice of the mobile phase is critical and is optimized to achieve good separation between the spots of the starting materials, intermediates, and the final product. Visualization of the spots is often achieved under UV light (254 nm), and various staining reagents can also be employed to detect specific functional groups. pharmascholars.comillinois.edu
The retention factor (Rf), defined as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter in TLC. While specific Rf values for this compound are not extensively reported, typical solvent systems for related pyridopyrimidine derivatives often consist of a mixture of a relatively non-polar solvent and a more polar solvent.
Illustrative TLC Conditions for Related Pyridopyrimidine Derivatives:
| Stationary Phase | Mobile Phase (Solvent System) | Visualization | Application | Reference |
| Silica Gel 60 F254 | Dichloromethane:Methanol (9:1) | UV Light (254 nm) | Reaction Monitoring | derpharmachemica.com |
| Silica Gel 60 F254 | Chloroform:Methanol (9.5:0.5) | UV Light | Purity Check | dovepress.com |
| Silica Gel G | Dichloromethane:Methanol (8.5:1.5) | UV Light (254 nm) | Reaction Progress | derpharmachemica.com |
This table presents typical conditions used for the analysis of related pyridopyrimidine compounds and serves as a guide for developing a TLC method for this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the analysis of this compound, HPLC is primarily used to determine the final purity of the synthesized compound with high accuracy. nih.gov Purity is often assessed by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of pyrimidine derivatives and aromatic amines. researchgate.netnih.gov In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18 silica gel), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.nettandfonline.com
The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase, including the pH of the buffer and the gradient of the organic modifier, is optimized to achieve efficient separation of the target compound from any impurities. tandfonline.com A diode-array detector (DAD) is often used, allowing for the monitoring of the elution at multiple wavelengths, which aids in peak identification and purity assessment. nih.gov
Illustrative HPLC Conditions for Aromatic Amines and Pyrimidine Derivatives:
| Column | Mobile Phase | Flow Rate | Detection | Application | Reference |
| C18 Polaris (5 µm, 250 mm x 4.6 mm) | 20mM Phosphate Buffer (pH 2.5) with 5mM 1-hexanesulfonic acid:Methanol (65:35) | 1.0 mL/min | UV at 220 nm | Isomer Separation | tandfonline.comresearchgate.net |
| C8 or C18 Silica Gel (7-30 cm) | Isocratic or gradient elution with various mobile phases | 1-1.5 mL/min | UV or MS | Drug Analysis | researchgate.net |
| Modified C18 Material | Gradient elution with a polymeric material | Not specified | Diode-Array | Trace Analysis | nih.gov |
This table provides examples of HPLC conditions used for the analysis of structurally related compounds and can be used as a starting point for method development for Pyrido[4,t-d]pyrimidin-4-amine.
The purity of final pyridopyrimidine compounds is often reported to be greater than 95% as determined by HPLC analysis. google.com The development of a robust and validated HPLC method is a critical step in the chemical and pharmaceutical development of any new chemical entity, including this compound, ensuring the quality and reliability of the material used in further studies.
Q & A
What are the common synthetic strategies for preparing pyrido[4,3-d]pyrimidin-4-amine derivatives?
This compound derivatives are typically synthesized via intramolecular cyclization or multicomponent reactions . Key methods include:
- Cyclization of substituted formamides using acetic acid or ammonium acetate under reflux to form the pyrimidine ring .
- Microwave-accelerated Dimroth rearrangement , which reduces reaction time and improves yield compared to traditional thermal methods .
- Staudinger/aza-Wittig reaction for constructing the bicyclic scaffold, starting from azidoalkyl pyrimidinones .
Traditional approaches also involve condensation of 2-amino-3-carboxylate precursors with reagents like formamide or urea .
How can researchers optimize cyclization reactions to improve yields?
Yield optimization depends on:
- Solvent selection : Acetic acid promotes cyclization but may require reflux conditions, while polar aprotic solvents (e.g., DMF) enhance reactivity in microwave-assisted protocols .
- Catalysts : Ammonium acetate acts as a nitrogen source and catalyst in cyclization reactions .
- Temperature control : Microwave irradiation (e.g., 200°C for 2 hours) accelerates reactions, minimizing side products .
- Substituent effects : Electron-withdrawing groups on the pyridine ring facilitate cyclization by stabilizing transition states .
What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
- NMR spectroscopy (¹H, ¹³C) identifies substituent positions and confirms ring formation (e.g., aromatic protons at δ 8.5–9.0 ppm) .
- High-resolution mass spectrometry (HRMS) validates molecular formulas, as demonstrated for derivatives like C₁₅H₁₃N₃O₃ (observed m/z 284.1025 vs. calculated 284.1030) .
- HPLC purity analysis ensures >95% purity for biological testing .
How should researchers address contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from structural variations or assay conditions . For example:
- Derivatives with 3,4-dimethoxyphenyl substituents show M4 receptor modulation , while tetrahydrobenzo-thieno fused analogs exhibit antitumor activity .
- In vitro vs. in vivo conditions : Solubility and metabolic stability (e.g., HCl stability ) may reduce efficacy in vivo.
To resolve contradictions, conduct structure-activity relationship (SAR) studies and standardize assay protocols (e.g., MTT for cytotoxicity ).
What role do substituents play in the reactivity and biological activity of these derivatives?
- Electron-donating groups (e.g., methoxy) enhance solubility and receptor binding affinity, as seen in M4 modulators .
- Halogen substituents (e.g., bromine) increase electrophilicity, facilitating nucleophilic substitution in further derivatization .
- Fused heterocycles (e.g., thieno rings) improve DNA intercalation, critical for antitumor activity .
How can derivatives be rationally designed for specific biological targets?
- Targeted modifications : Introduce bulky hydrophobic groups (e.g., cyclohexyl) to enhance kinase inhibition via steric effects .
- Bioisosteric replacement : Replace oxygen with sulfur in fused rings to modulate redox properties and improve metabolic stability .
- Fragment-based design : Use crystallographic data (if available) to guide substituent placement in receptor binding pockets .
What purification methods are effective for isolating this compound derivatives?
- Column chromatography (silica gel) separates intermediates, as seen in the isolation of N-alkyl derivatives .
- Recrystallization from ethanol/water mixtures improves purity for crystalline products .
- Preparative HPLC resolves closely related analogs, especially for polar derivatives .
What mechanistic insights explain the efficiency of aza-Wittig reactions in scaffold formation?
The Staudinger/aza-Wittig sequence involves:
Azide reduction to form a phosphazide intermediate.
Intramolecular attack of the iminophosphorane on a carbonyl group, forming the pyrimidine ring .
This method avoids harsh conditions and allows regioselective annulation, critical for complex fused-ring systems .
How do storage and reaction conditions impact the stability of these compounds?
- Acid sensitivity : Derivatives with free amine groups degrade under prolonged HCl reflux, necessitating neutral pH storage .
- Thermal stability : Microwave-assisted reactions minimize decomposition by reducing exposure to high temperatures .
- Light sensitivity : Aryl-substituted derivatives may require dark storage to prevent photodegradation .
What strategies mitigate discrepancies between in vitro and in vivo efficacy?
- Prodrug design : Mask polar groups (e.g., amines) with acetyl or PEG moieties to enhance bioavailability .
- Metabolic profiling : Identify metabolites using LC-MS to adjust substituents for improved stability .
- Nanoparticle encapsulation : Improve solubility and tumor targeting for antitumor derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
